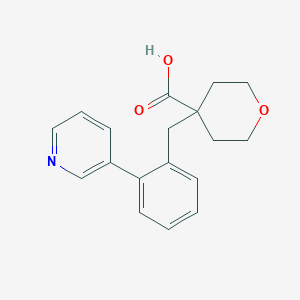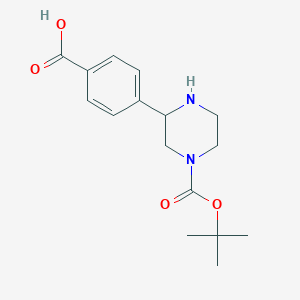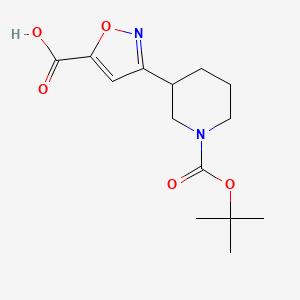
3-(3-Methoxy-4-nitrophenoxy)-azetidine
Übersicht
Beschreibung
3-(3-Methoxy-4-nitrophenoxy)-azetidine (3-MNA) is a synthetic organic compound with a wide range of scientific applications. It is a colorless, crystalline solid that is soluble in water and ethanol, and is a common reagent in organic synthesis. As a versatile intermediate, 3-MNA can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In addition, 3-MNA has been studied extensively for its biological and physiological effects, with applications in the development of drugs and therapies.
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxy-4-nitrophenoxy)-azetidine has been widely used in scientific research as a versatile intermediate in organic synthesis. It has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In addition, 3-(3-Methoxy-4-nitrophenoxy)-azetidine has been studied extensively for its biochemical and physiological effects, with applications in the development of drugs and therapies.
Wirkmechanismus
The mechanism of action of 3-(3-Methoxy-4-nitrophenoxy)-azetidine is not well understood. Studies have suggested that 3-(3-Methoxy-4-nitrophenoxy)-azetidine may act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and pain. In addition, 3-(3-Methoxy-4-nitrophenoxy)-azetidine has been shown to modulate the activity of certain receptors, such as the serotonin 5-HT1A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
3-(3-Methoxy-4-nitrophenoxy)-azetidine has been studied for its biochemical and physiological effects. Studies have suggested that 3-(3-Methoxy-4-nitrophenoxy)-azetidine may act as an anti-inflammatory agent and analgesic, as well as a modulator of certain receptors involved in the regulation of mood and behavior. In addition, 3-(3-Methoxy-4-nitrophenoxy)-azetidine has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus, and has been studied for its potential as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-Methoxy-4-nitrophenoxy)-azetidine in laboratory experiments include its availability, relatively low cost, and ease of synthesis. In addition, 3-(3-Methoxy-4-nitrophenoxy)-azetidine is a versatile intermediate that can be used to synthesize a variety of compounds. However, there are some limitations to the use of 3-(3-Methoxy-4-nitrophenoxy)-azetidine in laboratory experiments. For example, the mechanism of action of 3-(3-Methoxy-4-nitrophenoxy)-azetidine is not well understood and its effects on biochemical and physiological processes are not yet fully understood.
Zukünftige Richtungen
The potential applications of 3-(3-Methoxy-4-nitrophenoxy)-azetidine are vast and there are many possible future directions for research. These include further studies to elucidate the mechanism of action of 3-(3-Methoxy-4-nitrophenoxy)-azetidine, as well as its effects on biochemical and physiological processes. In addition, further research is needed to explore the potential of 3-(3-Methoxy-4-nitrophenoxy)-azetidine as an antimicrobial agent, as well as its potential applications in the development of drugs and therapies. Finally, further research is needed to explore the potential of 3-(3-Methoxy-4-nitrophenoxy)-azetidine as a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
3-(3-methoxy-4-nitrophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-15-10-4-7(16-8-5-11-6-8)2-3-9(10)12(13)14/h2-4,8,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFAQYJJTFVLCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CNC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(4-Fluoro-phenyl)-acetyl]-azetidine-3-carboxylic acid(2-oxo-2,3-dihydro-1H-benzoimidazol-5-ylmethyl)-amide](/img/structure/B1401042.png)
![4-[[3-(4-Fluorophenyl)phenyl]methyl]oxane-4-carboxylic acid](/img/structure/B1401043.png)
![2-[[3-(2-Methoxyphenyl)phenyl]methyl]oxolane-2-carboxylic acid](/img/structure/B1401047.png)






![tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1401059.png)


![C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine](/img/structure/B1401062.png)